molecular formula C9H9FO2S B13888549 4-Fluoro-3-methoxy-5-(methylthio)benzaldehyde

4-Fluoro-3-methoxy-5-(methylthio)benzaldehyde

Cat. No.: B13888549
M. Wt: 200.23 g/mol
InChI Key: YBPZIMRVFTUKAN-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxy-5-(methylthio)benzaldehyde is an organic compound with the molecular formula C9H9FO2S It is a benzaldehyde derivative characterized by the presence of a fluorine atom, a methoxy group, and a methylthio group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methoxy-5-(methylthio)benzaldehyde can be achieved through several synthetic routes. . The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methoxy-5-(methylthio)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products Formed

Scientific Research Applications

4-Fluoro-3-methoxy-5-(methylthio)benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methoxy-5-(methylthio)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, which can modulate biological processes. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-methoxy-5-(methylthio)benzaldehyde is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C9H9FO2S

Molecular Weight

200.23 g/mol

IUPAC Name

4-fluoro-3-methoxy-5-methylsulfanylbenzaldehyde

InChI

InChI=1S/C9H9FO2S/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-5H,1-2H3

InChI Key

YBPZIMRVFTUKAN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)SC)F

Origin of Product

United States

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